(S)-(+)-2-Chloropropan-1-ol

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

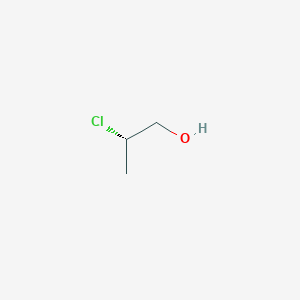

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-chloropropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7ClO/c1-3(4)2-5/h3,5H,2H2,1H3/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZIQXGLTRZLBEX-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

94.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19210-21-0 | |

| Record name | (S)-(+)-2-Chloro-1-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (S)-(+)-2-Chloropropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of (S)-(+)-2-Chloropropan-1-ol, a significant chiral building block in organic synthesis. This document includes key physical data, reactivity profiles, detailed experimental protocols, and safety information tailored for professionals in research and drug development.

Physicochemical Properties

This compound is a chiral halogenated alcohol valued for its bifunctional nature, which makes it a versatile intermediate in asymmetric synthesis.[1] The physical properties of 2-chloropropan-1-ol and its (S)-enantiomer are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₃H₇ClO | [2] |

| Molecular Weight | 94.54 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 133-134 °C (racemate) | |

| 70.3 °C at 75 mmHg ((S)-enantiomer) | ||

| Density | 1.103 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.438 | |

| Solubility | Moderately soluble in water; highly soluble in organic solvents like ethanol, ether, and acetone. | |

| Vapor Pressure | 3.68 mmHg at 25°C |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of the related compound 2-chloropropane shows two distinct proton environments, and the ¹³C NMR spectrum indicates two different carbon environments due to molecular symmetry.[4][5][6] For this compound, one would expect a more complex spectrum due to the chirality and the presence of the hydroxyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum of the related 2-chloropropane displays characteristic peaks for C-H and C-Cl bonds.[7][8] The IR spectrum of this compound would additionally feature a broad absorption band characteristic of the O-H stretching of the alcohol functional group.

-

Mass Spectrometry (MS): Mass spectrometry, particularly coupled with gas chromatography (GC-MS), is a powerful tool for the analysis of chloropropanols.[9][10][11] The NIST WebBook provides mass spectrum data for (S)-(+)-2-Chloro-1-propanol.[2]

Chemical Reactivity

This compound is a valuable chiral synthon due to the reactivity of its two functional groups: the primary alcohol and the secondary chloride.[1]

-

Nucleophilic Substitution: The chlorine atom is a good leaving group and is susceptible to nucleophilic attack, allowing for the introduction of various functional groups such as ethers, esters, and amines.[1]

-

Alcohol Reactions: The primary hydroxyl group can undergo typical alcohol reactions, including oxidation to an aldehyde or carboxylic acid, esterification, and etherification.[1]

-

Dehydrohalogenation: In the presence of a base, this compound can undergo intramolecular dehydrohalogenation to form the corresponding chiral epoxide, (S)-methyloxirane (propylene oxide). This is a key reaction for the stereoselective synthesis of other chiral molecules.[1]

Caption: Key chemical transformations of this compound.

Experimental Protocols

A common route to chiral 2-chloro-1-alkanols involves the reduction of the corresponding 2-chloroalkanoic acid, which can be synthesized from a chiral amino acid.[12] The following is a representative protocol adapted from the synthesis of (S)-2-chloropropanoic acid from (S)-alanine.[12]

-

Diazotization of (S)-Alanine:

-

Dissolve (S)-alanine in 5 N hydrochloric acid in a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer.[12]

-

Cool the mixture to 0 °C in an ice/salt bath.[12]

-

Slowly add a pre-cooled aqueous solution of sodium nitrite while vigorously stirring and maintaining the temperature below 5 °C.[12]

-

Allow the reaction to proceed for several hours, then let it stand overnight at room temperature.[12]

-

Remove dissolved nitrogen oxides by evacuating the flask with stirring.[12]

-

-

Extraction of (S)-2-Chloropropanoic Acid:

-

Purification of (S)-2-Chloropropanoic Acid:

-

Reduction to this compound:

-

The resulting (S)-2-chloropropanoic acid can be reduced to this compound using a suitable reducing agent like lithium aluminum hydride in a time-controlled manner.[12]

-

Fractional distillation under reduced pressure is a common method for purifying 2-chloropropan-1-ol.[12] For analytical purposes, chromatographic techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be employed for both purification and analysis.

The analysis of chloropropanols, including chiral variants, often involves chromatographic techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used method for the detection and quantification of chloropropanols in various matrices.[9][10][11][13]

-

Sample Preparation: Samples may require extraction and derivatization to improve volatility and detection sensitivity.[10] Common derivatizing agents include heptafluorobutyrylimidazole or phenylboronic acid.[11][13]

-

Instrumentation: A typical setup includes a gas chromatograph with a capillary column (e.g., DB-5MS) coupled to a mass selective detector.[9]

-

Analysis: The derivatized analytes are separated on the GC column and detected by the mass spectrometer, often in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.[10]

-

-

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a primary technique for determining the enantiomeric excess of chiral compounds.[14][15][16][17]

Safety and Handling

Detailed safety information for chloropropanols can be found in their respective Safety Data Sheets (SDS). The following is a summary of general safety precautions.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Ventilation: Use only in a well-ventilated area or under a chemical fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors. Wash hands thoroughly after handling.

-

Storage: Store in a cool, well-ventilated place away from heat and ignition sources. Keep containers tightly closed.

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of water.

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.

-

Inhalation: Move to fresh air.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and drink plenty of water.

-

Seek immediate medical attention if symptoms persist.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis, purification, and analysis of a chiral compound like this compound.

References

- 1. 2-Chloropropan-1-ol | 78-89-7 | Benchchem [benchchem.com]

- 2. (S)-(+)-2-Chloro-1-propanol [webbook.nist.gov]

- 3. 1-Propanol, 2-chloro-, (2R)- | C3H7ClO | CID 181530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. C3H7Cl CH3CHClCH3 2-chloropropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. C3H7Cl CH3CHClCH3 C-13 nmr spectrum of 2-chloropropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isopropyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. homework.study.com [homework.study.com]

- 7. C3H7Cl CH3CHClCH3 infrared spectrum of 2-chloropropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isopropyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. 2-Chloropropane(75-29-6) IR Spectrum [m.chemicalbook.com]

- 9. Improvement of a GC–MS analytical method for the simultaneous detection of 3-MCPD and 1,3-DCP in food - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Simultaneous Determination of Chloropropanol Fatty Acid Esters in Refined Corn Oil Using GC-MS [gavinpublishers.com]

- 11. agriculturejournals.cz [agriculturejournals.cz]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. tandfonline.com [tandfonline.com]

- 14. benchchem.com [benchchem.com]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. Chiral analysis - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physical Properties of (S)-(+)-2-Chloropropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(+)-2-Chloropropan-1-ol, a chiral halogenated alcohol, is a versatile building block in organic synthesis, particularly valued for the stereoselective introduction of a chiral center in the development of pharmaceutical intermediates and other fine chemicals.[1][2] A thorough understanding of its physical properties is paramount for its effective use in laboratory and industrial settings, ensuring proper handling, reaction control, and process optimization. This technical guide provides a comprehensive overview of the key physical characteristics of this compound, supported by tabulated data and generalized experimental protocols.

Core Physical Properties

The physical state of this compound under standard conditions is a clear, colorless to slightly yellow liquid.[1][3] It possesses a mild, sweet odor.[1]

Quantitative Physical Data

The following table summarizes the key quantitative physical properties of this compound.

| Property | Value | Conditions |

| Molecular Formula | C₃H₇ClO | |

| Molecular Weight | 94.54 g/mol | |

| CAS Number | 19210-21-0 | |

| Density | 1.103 g/mL | at 25 °C |

| Boiling Point | 70.3 °C | at 75 mmHg |

| 131.0 °C | (no pressure specified)[4] | |

| Specific Optical Rotation | [α]¹⁹/D +17.5° | neat |

| Refractive Index | n²⁰/D 1.438 | |

| Flash Point | 44 °C (111.2 °F) | closed cup[5] |

| pKa | 14.16 ± 0.10 | Predicted[3] |

| Water Solubility | Soluble | [1][2] |

Experimental Protocols

While the cited sources provide the physical property data, they do not detail the specific experimental methodologies used for the determination of these values for this compound. Therefore, this section outlines generalized, standard laboratory procedures for measuring these key physical properties.

Boiling Point Determination (Distillation Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and accurate method for its determination is through distillation.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle or oil bath

-

Boiling chips

Procedure:

-

The this compound sample is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

-

The distillation apparatus is assembled, with the thermometer bulb positioned so that its top is level with the side arm of the distillation flask, ensuring it measures the temperature of the vapor that is distilling.

-

The flask is gently heated.

-

As the liquid boils and the vapor condenses, the temperature is recorded. The boiling point is the constant temperature observed on the thermometer during the distillation of the bulk of the liquid.

-

The atmospheric pressure should be recorded as the boiling point is pressure-dependent.

Optical Rotation Measurement (Polarimetry)

Optical rotation is a unique property of chiral compounds and is measured using a polarimeter. The specific rotation is a standardized measure of this property.

Apparatus:

-

Polarimeter

-

Polarimeter cell (sample tube) of a known path length (typically 1 decimeter)

-

Sodium lamp (D-line, 589 nm)

-

Temperature controller

Procedure:

-

The polarimeter is calibrated using a blank (the solvent, or in the case of a "neat" measurement, an empty cell).

-

The polarimeter cell is filled with the neat (undiluted) this compound liquid, ensuring no air bubbles are present in the light path.

-

The filled cell is placed in the polarimeter, and the temperature is allowed to equilibrate to the specified temperature (e.g., 19 °C).

-

Light from the sodium lamp is passed through the sample.

-

The analyzer is rotated until the observed light intensity matches the blank, and the angle of rotation (α) is recorded.

-

The specific rotation [α] is calculated using the formula for a neat liquid: [α] = α / (l × d), where α is the observed rotation, l is the path length in decimeters, and d is the density of the liquid in g/mL.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of the specific optical rotation of a chiral liquid like this compound.

Caption: Generalized workflow for determining the specific optical rotation of a neat liquid sample.

Conclusion

This technical guide provides essential physical property data for this compound, a key chiral intermediate. The tabulated values for properties such as density, boiling point, and specific optical rotation offer a valuable resource for researchers and professionals in drug development and chemical synthesis. While specific experimental protocols from the original data sources are not available, the generalized methodologies presented here provide a sound basis for the laboratory determination of these critical parameters. The provided workflow for polarimetry further clarifies the process of characterizing this and other chiral compounds.

References

(S)-(+)-2-Chloropropan-1-ol structure and stereochemistry

An In-depth Technical Guide to (S)-(+)-2-Chloropropan-1-ol

Introduction

This compound is a chiral halogenated alcohol of significant interest in organic synthesis and pharmaceutical development.[1] Its bifunctional nature, featuring both a hydroxyl group and a reactive chlorine atom on a stereogenic center, makes it a valuable and versatile chiral building block.[1] This guide provides a comprehensive overview of its structure, stereochemistry, physicochemical properties, relevant experimental protocols, and applications, tailored for researchers and professionals in drug development.

Structure and Stereochemistry

This compound consists of a three-carbon propane backbone. A primary alcohol (hydroxyl) group is attached to carbon-1, and a chlorine atom is attached to carbon-2. Carbon-2 is a chiral center, giving rise to two enantiomers: this compound and (R)-(-)-2-Chloropropan-1-ol.[1][2]

-

Stereochemical Designation (S): According to the Cahn-Ingold-Prelog (CIP) priority rules, the substituents on the chiral carbon (C2) are ranked as follows: -Cl > -CH₂OH > -CH₃ > -H. With the lowest priority group (-H) pointing away, the sequence from highest to lowest priority (-Cl to -CH₂OH to -CH₃) is counter-clockwise, designating the stereocenter as (S).

-

Optical Activity (+): The "(+)" notation, or dextrorotatory, indicates that this enantiomer rotates the plane of polarized light to the right (clockwise).

Caption: 2D representation of this compound.

Physicochemical Properties

The key quantitative data for this compound are summarized below. These properties are critical for its application in synthesis and for its handling and storage.

| Property | Value | Reference |

| Molecular Formula | C₃H₇ClO | [3][4][5][6] |

| Molecular Weight | 94.54 g/mol | [3][4][5][6] |

| CAS Registry Number | 19210-21-0 | [3][4][6] |

| Appearance | Colorless liquid | [7][8] |

| Boiling Point | 70.3 °C at 75 mmHg | [9] |

| Density | 1.103 g/mL at 25 °C | [9][10] |

| Refractive Index (n²⁰/D) | 1.438 | [9] |

| Solubility | Moderately soluble in water; highly soluble in organic solvents like ethanol and acetone. | [7] |

| IUPAC Name | (2S)-2-chloropropan-1-ol | [6] |

Synthetic and Analytical Protocols

Enantiomerically pure this compound is typically obtained through either enantioselective synthesis or chiral resolution of the racemic mixture.

Experimental Protocol: Chiral Resolution

Chiral resolution is a common method to separate a racemic mixture into its individual enantiomers.[11] This protocol outlines the separation of (±)-2-chloropropan-1-ol via the formation of diastereomeric esters.

Caption: Key synthetic transformations of this compound.

Conclusion

This compound is a fundamentally important molecule for asymmetric synthesis. Its well-defined stereochemistry and dual reactivity make it an indispensable tool for medicinal chemists and drug development professionals aiming to construct complex, enantiomerically pure pharmaceutical agents. A thorough understanding of its properties and synthetic utility is crucial for leveraging its full potential in the creation of novel therapeutics.

References

- 1. 2-Chloropropan-1-ol | 78-89-7 | Benchchem [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. (S)-(+)-2-Chloro-1-propanol [webbook.nist.gov]

- 4. (S)-(+)-2-Chloro-1-propanol [webbook.nist.gov]

- 5. 1-Propanol, 2-chloro- [webbook.nist.gov]

- 6. (S)-(+)-2-Chloro-1-propanol | C3H7ClO | CID 641045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. 2-Chloro-1-propanol | 78-89-7 [chemicalbook.com]

- 9. This compound | 19210-21-0 [chemicalbook.com]

- 10. 2-chloropropan-1-ol [stenutz.eu]

- 11. Chiral resolution - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to (S)-(+)-2-Chloropropan-1-ol (CAS 19210-21-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-(+)-2-Chloropropan-1-ol, a valuable chiral building block in organic synthesis. This document details its physicochemical properties, spectroscopic data, synthesis and purification protocols, key applications in pharmaceutical development, and essential safety and handling information.

Physicochemical Properties

This compound is a chiral organic compound, appearing as a clear, colorless to slightly yellow liquid.[1] Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 19210-21-0 |

| Molecular Formula | C₃H₇ClO |

| Molecular Weight | 94.54 g/mol |

| Appearance | Clear colorless to slightly yellow liquid[1][2] |

| Boiling Point | 70.3 °C at 75 mmHg[3] |

| Density | 1.103 g/mL at 25 °C[3] |

| Refractive Index (n20/D) | 1.438[3] |

| Specific Optical Rotation ([α]19/D) | +17.5° (neat) |

| Flash Point | 44 °C (111.2 °F) - closed cup |

| Water Solubility | Soluble[2] |

Spectroscopic Data

The structural identity and purity of this compound are confirmed through various spectroscopic techniques. The expected data are as follows:

| Spectroscopy | Key Features |

| ¹H NMR | The spectrum is expected to show distinct signals for the methyl (CH₃), methine (CH), and methylene (CH₂) protons, with characteristic splitting patterns based on adjacent protons. |

| ¹³C NMR | The spectrum will display three unique carbon signals corresponding to the methyl, methine, and methylene carbons. The carbon attached to the chlorine atom will be shifted downfield. |

| Infrared (IR) | The IR spectrum will exhibit a broad absorption band characteristic of the O-H stretch of the alcohol group (around 3300-3400 cm⁻¹) and C-Cl stretching vibrations. |

| Mass Spectrometry (MS) | The electron ionization mass spectrum shows a molecular ion peak and characteristic fragmentation patterns.[4] |

Synthesis and Purification

This compound is a key chiral intermediate. Its synthesis often involves enantioselective methods to ensure high optical purity.

Experimental Protocol: Enantioselective Synthesis

A common strategy for synthesizing chiral chlorohydrins like this compound involves the regioselective ring-opening of a corresponding chiral epoxide.

Reaction: Ring-opening of (S)-propylene oxide with a chloride source.

Reagents and Materials:

-

(S)-Propylene oxide

-

Lithium chloride (LiCl) or concentrated Hydrochloric acid (HCl)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether as solvent

-

Anhydrous magnesium sulfate or sodium sulfate for drying

-

Apparatus for inert atmosphere reaction (e.g., Schlenk line)

Procedure:

-

A solution of (S)-propylene oxide in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath.

-

A solution of lithium chloride in THF is added dropwise to the cooled epoxide solution with continuous stirring.

-

The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or GC).

-

Upon completion, the reaction is quenched by the careful addition of water.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude this compound.

Purification Protocol

The crude product is typically purified by fractional distillation under reduced pressure to obtain the high-purity this compound. Given its boiling point of 70.3 °C at 75 mmHg, the distillation parameters should be adjusted accordingly to prevent decomposition.

Applications in Drug Development

This compound is a highly valuable chiral synthon, primarily utilized for introducing a specific stereocenter into target molecules.[2]

Chiral Building Block

Its bifunctional nature, possessing both a hydroxyl group and a reactive chlorine atom, allows for a variety of chemical transformations, such as nucleophilic substitution at the chlorine-bearing carbon and reactions typical of primary alcohols.[2] This makes it a versatile intermediate in the asymmetric synthesis of more complex molecules.

Synthesis of Linezolid

A prominent application of this chiral backbone is in the synthesis of the oxazolidinone antibiotic, Linezolid . Although various synthetic routes exist, the core (S)-glycidyl butyrate, which can be derived from this compound, is a key intermediate. The diagram below illustrates a simplified pathway highlighting the incorporation of the chiral fragment.

This compound is also used as an intermediate for pharmaceuticals targeting cardiovascular diseases.[3]

Safety and Handling

This compound is a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled. It also causes serious eye irritation. Proper safety precautions must be followed.

| Safety Aspect | Recommendation |

| Signal Word | Warning |

| Hazard Statements | H226: Flammable liquid and vapor.H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.H319: Causes serious eye irritation. |

| Precautionary Statements | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.P280: Wear protective gloves/protective clothing/eye protection/face shield.P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Personal Protective Equipment (PPE) | Eyeshields, faceshields, chemical-resistant gloves, and appropriate respirator (e.g., type ABEK (EN14387) filter). |

| Storage | Store in a well-ventilated place. Keep cool. Store in an area designated for flammable liquids. |

References

A Technical Guide to the Spectroscopic Analysis of (S)-(+)-2-Chloropropan-1-ol

This document provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the chiral compound (S)-(+)-2-Chloropropan-1-ol. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This guide includes tabulated spectral data, detailed experimental protocols for acquiring such data, and a visual representation of the general analytical workflow.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, summarized in tabular format for clarity and ease of comparison.

¹H NMR (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.8 - 4.2 | Multiplet | 1H | CH-Cl |

| ~3.6 - 3.7 | Multiplet | 2H | CH₂-OH |

| ~2.5 - 3.0 | Singlet (broad) | 1H | OH |

| ~1.4 - 1.6 | Doublet | 3H | CH₃ |

¹³C NMR (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~68 - 72 | CH₂-OH |

| ~55 - 60 | CH-Cl |

| ~20 - 25 | CH₃ |

The IR spectrum of this compound is characterized by the presence of a hydroxyl and a chloroalkane functional group.[1]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3500-3200 | Strong, Broad | O-H stretch | Alcohol |

| 2980-2850 | Medium to Strong | C-H stretch | Alkane |

| 1260-1050 | Strong | C-O stretch | Primary Alcohol |

| 800-600 | Strong | C-Cl stretch | Chloroalkane |

The electron ionization mass spectrum of this compound is available from the NIST WebBook.[2] The presence of chlorine is indicated by the characteristic M+2 isotopic peak, with an intensity ratio of approximately 3:1 for fragments containing a chlorine atom.[2]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 96 | ~2 | [M+2]⁺ (with ³⁷Cl) |

| 94 | ~6 | [M]⁺ (with ³⁵Cl) |

| 79 | ~15 | [M-CH₃]⁺ |

| 63 | ~5 | [C₂H₄Cl]⁺ |

| 59 | ~100 | [M-Cl]⁺ |

| 45 | ~85 | [CH₂OH]⁺ |

| 43 | ~40 | [C₃H₇]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to determine the chemical structure and purity of the sample. For chiral molecules like this compound, chiral derivatizing agents can be used to determine enantiomeric purity.

Materials and Reagents:

-

This compound sample

-

Deuterated solvent (e.g., CDCl₃)

-

NMR tubes

-

Pipettes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer: Carefully transfer the solution into a clean, dry NMR tube.

-

Instrumentation: Insert the NMR tube into the spectrometer's probe.

-

Shimming: Perform shimming to optimize the homogeneity of the magnetic field.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum. A sufficient number of scans should be performed to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. As ¹³C has a low natural abundance, a larger number of scans is typically required. Proton decoupling is generally used to simplify the spectrum to single lines for each unique carbon atom.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to assign the signals to the respective nuclei in the molecule.

Objective: To identify the functional groups present in the molecule through their characteristic vibrational frequencies.

Materials and Equipment:

-

This compound sample

-

Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Pipette

-

Solvent for cleaning (e.g., isopropanol or ethanol)

-

Kimwipes

Procedure:

-

Background Scan: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrumental interferences.

-

Sample Application: Place a small drop of the liquid this compound sample onto the ATR crystal, ensuring it is fully covered.

-

Spectrum Acquisition: Acquire the IR spectrum of the sample. The typical scanning range is 4000-400 cm⁻¹.

-

Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a soft cloth after the measurement.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.[1]

Objective: To determine the molecular weight and fragmentation pattern of the molecule to aid in its identification and structural elucidation.

Materials and Equipment:

-

This compound sample

-

Gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe

-

Volatile solvent (if using GC)

-

Vials

Procedure:

-

Sample Preparation: If using a GC-MS, prepare a dilute solution of the sample in a volatile solvent like dichloromethane or methanol. For a direct insertion probe, a small amount of the neat sample can be used.

-

Ionization: The sample is introduced into the ion source where it is bombarded with high-energy electrons (typically 70 eV). This causes the molecule to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: A detector records the abundance of each ion at a specific m/z value.

-

Spectrum Generation: A mass spectrum is generated, plotting the relative intensity of the ions as a function of their m/z ratio.

-

Analysis: Identify the molecular ion peak and the base peak. Analyze the fragmentation pattern to deduce the structure of the molecule. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) should be considered when analyzing the isotopic clusters.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: A flowchart of the general workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Solubility of (S)-(+)-2-Chloropropan-1-ol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of (S)-(+)-2-Chloropropan-1-ol in various organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document synthesizes qualitative and semi-quantitative information and presents a comprehensive experimental protocol for the accurate determination of its solubility.

Introduction to this compound

This compound is a chiral compound with the chemical formula C₃H₇ClO. It is a colorless liquid with a mild, pleasant odor.[1][2] The presence of both a hydroxyl (-OH) group and a chlorine atom on a propane backbone gives the molecule a moderate polarity and the ability to engage in hydrogen bonding. These structural features are the primary determinants of its solubility in different media. Understanding the solubility of this compound is crucial for its application in various fields, including as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]

Solubility Profile in Organic Solvents

The solubility of this compound is governed by the principle of "like dissolves like." Its polar hydroxyl group allows for favorable interactions with polar solvents, while the chlorinated hydrocarbon portion contributes to its solubility in less polar organic solvents.

Quantitative Solubility Data

Precise, numerically-defined solubility data for this compound in a range of organic solvents is not extensively documented in readily available chemical literature. However, based on chemical database entries and solubility principles, a qualitative and semi-quantitative summary can be compiled.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Solvent Type | Reported Solubility | Citation |

| Water | Polar Protic | 115 g/L (at 25 °C) | [1] |

| Ethanol | Polar Protic | Soluble / Highly Soluble | [1][2][3] |

| Methanol | Polar Protic | Sparingly Soluble | [4] |

| Acetone | Polar Aprotic | Highly Soluble | [3] |

| Ethyl Acetate | Polar Aprotic | Highly Soluble | [3] |

| Diethyl Ether | Polar Aprotic | Soluble | [1] |

| Chloroform | Non-polar | Slightly Soluble | [4] |

Note: The terms "Highly Soluble," "Soluble," "Sparingly Soluble," and "Slightly Soluble" are qualitative descriptors and should be experimentally verified for specific applications.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Temperature : Generally, the solubility of solids and liquids in liquid solvents increases with temperature.[3]

-

pH : As a neutral compound, the pH of the solvent is not expected to have a significant direct impact on the solubility of this compound itself.[3]

-

Presence of Other Solutes : The presence of salts or other organic molecules can either increase ("salting in") or decrease ("salting out") the solubility of the compound.[3]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent. This protocol is based on the isothermal shake-flask method, a common and reliable technique.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Glass vials with screw caps (e.g., 20 mL)

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Gas chromatograph (GC) with a suitable column and detector (e.g., Flame Ionization Detector - FID) or High-Performance Liquid Chromatograph (HPLC)

Procedure

-

Preparation of Supersaturated Solutions : Add an excess amount of this compound to a series of glass vials, each containing a known volume (e.g., 10 mL) of the selected organic solvent. An excess is ensured when a visible amount of undissolved solute remains.

-

Equilibration : Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated. The system has reached equilibrium when the concentration of the solute in the solution remains constant over time.

-

Phase Separation : After equilibration, allow the vials to stand undisturbed at the same constant temperature for a period (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sampling : Carefully withdraw a sample from the clear supernatant of each vial using a syringe. Immediately attach a syringe filter and filter the solution into a clean, pre-weighed vial to remove any undissolved microparticles.

-

Quantitative Analysis :

-

Accurately weigh the filtered saturated solution.

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the saturated sample solution using a validated GC or HPLC method to determine the concentration of this compound.

-

-

Calculation of Solubility : Express the solubility in desired units, such as g/100 mL or mol/L, based on the concentration determined from the analysis of the saturated solution.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

This compound is toxic and an irritant. Avoid inhalation, ingestion, and skin contact.[1]

Visualizations

Logical Relationship of Solubility Factors

Caption: Factors influencing the solubility of this compound.

Experimental Workflow for Solubility Determination

Caption: Experimental workflow for quantitative solubility determination.

References

(S)-(+)-2-Chloropropan-1-ol: A Technical Guide to Safety and Handling

Chemical Identification and Physical Properties

(S)-(+)-2-Chloropropan-1-ol is a chiral compound belonging to the class of halogenated alcohols.[2] Its properties make it a useful intermediate in organic synthesis.[2]

| Property | Value | Reference |

| Molecular Formula | C₃H₇ClO | [3][4] |

| Molecular Weight | 94.54 g/mol | [3][4] |

| CAS Number | 19210-21-0 | [3] |

| Appearance | Colorless to pale yellow liquid | [2][4] |

| Odor | Pleasant, mild odor | [4] |

| Boiling Point | 131-134 °C (268-273 °F) at 760 mmHg | [2][4] |

| Melting Point | < -25 °C (< -13 °F) | [4] |

| Density | 1.103 - 1.1575 g/cm³ at 20 °C | [2] |

| Refractive Index | 1.4362 at 20 °C | [4] |

| Solubility | Moderately soluble in water. Highly soluble in organic solvents such as ethanol, ether, chloroform, and methanol. | [2] |

| Vapor Pressure | 5.25 mmHg | [4] |

Hazard Identification and Toxicity

This compound is considered a hazardous substance.[5] It is harmful if swallowed, inhaled, or absorbed through the skin and can cause irritation to the skin, eyes, and respiratory tract.[6][7]

| Hazard Classification | Description | Reference |

| Acute Toxicity (Oral) | Harmful if swallowed. | [5][6] |

| Acute Toxicity (Dermal) | Harmful in contact with skin. | [5][6] |

| Acute Toxicity (Inhalation) | Harmful if inhaled. | [5][6] |

| Skin Corrosion/Irritation | Causes skin irritation. | [6] |

| Eye Damage/Irritation | Causes serious eye irritation. | [6] |

| Flammability | Flammable liquid and vapor. | [5] |

Toxicological Data (for 2-chloropropan-1-ol, isomer unspecified):

| Endpoint | Species | Value | Reference |

| LD50 (Oral) | Rat | 218 mg/kg | |

| LD50 (Dermal) | Rabbit | 480 mg/kg |

Experimental Protocols

Handling and Personal Protective Equipment (PPE)

Workflow for Safe Handling:

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection:

-

Gloves: Wear chemically resistant gloves (e.g., Viton®, Butyl rubber). Inspect gloves prior to use.

-

Body Protection: Wear a flame-retardant, anti-static protective clothing, such as a lab coat.

-

-

Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge if working outside of a fume hood or if exposure limits are exceeded.

Handling Procedures:

-

Always work in a well-ventilated area, preferably in a chemical fume hood.

-

Ground all equipment to prevent static discharge.[8]

-

Use non-sparking tools.[8]

-

Avoid contact with eyes, skin, and clothing.

-

Avoid inhalation of vapor or mist.

-

Keep the container tightly closed when not in use.

-

Do not eat, drink, or smoke in the work area.

Storage

-

Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.

-

Keep containers tightly sealed.

-

Store separately from incompatible materials such as strong oxidizing agents.

-

The recommended storage temperature is refrigerated (2-8 °C).

Spill and Emergency Procedures

Emergency Response Workflow:

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Fire-Fighting Measures

-

Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide. Water spray can be used to cool containers.[5]

-

Specific Hazards: Flammable liquid and vapor. Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.[5]

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal

-

Disposal of this compound and its containers must be in accordance with all local, state, and federal regulations.

-

This material may be a hazardous waste. Consult with your institution's environmental health and safety department for proper disposal procedures.

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.

-

Conditions to Avoid: Heat, flames, sparks, and other sources of ignition.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Carbon monoxide, carbon dioxide, and hydrogen chloride gas may be formed during combustion.[7]

References

- 1. people.bath.ac.uk [people.bath.ac.uk]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. (S)-(+)-2-Chloro-1-propanol [webbook.nist.gov]

- 4. Propylene Chlorohydrin | C3H7ClO | CID 6566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. airgas.com [airgas.com]

- 7. dept.harpercollege.edu [dept.harpercollege.edu]

- 8. fishersci.com [fishersci.com]

Chirality of 2-chloropropane derivatives

An In-depth Technical Guide to the Chirality of 2-Chloropropane Derivatives

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the stereochemical properties of 2-chloropropane derivatives. While the parent molecule, 2-chloropropane, is achiral, its derivatives are of significant interest in stereoselective synthesis and drug development due to the potential for creating chiral centers. This document details the structural basis for chirality in these compounds, presents methods for their synthesis and resolution, and provides a framework for understanding their stereochemical analysis.

Introduction: The Principle of Chirality

Chirality is a fundamental concept in stereochemistry, describing molecules that are non-superimposable on their mirror images, much like a pair of human hands. These non-superimposable mirror images are known as enantiomers. Enantiomers possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents.[1][2][3] However, they differ in their interaction with plane-polarized light—a property known as optical activity—and their binding affinity with other chiral molecules, such as biological receptors.[4][5][6][7] This differentiation is of paramount importance in the pharmaceutical industry, where the two enantiomers of a drug can exhibit vastly different therapeutic effects and toxicological profiles.

The Stereochemistry of 2-Chloropropane: An Achiral Foundation

To understand the chirality of its derivatives, one must first establish the stereochemical nature of the parent compound, 2-chloropropane (CH₃-CHCl-CH₃). A molecule is considered chiral if it contains a stereocenter (most commonly, a carbon atom bonded to four different substituents) and lacks a plane of symmetry.

In the case of 2-chloropropane, the central carbon atom (C2) is bonded to a chlorine atom, a hydrogen atom, and two identical methyl (-CH₃) groups. The presence of these two identical substituents means the molecule possesses a plane of symmetry that bisects the H-C-Cl bond angle.[8] Consequently, 2-chloropropane is superimposable on its mirror image and is therefore an achiral molecule.[8][9]

Figure 1. Logical diagram illustrating the achiral nature of 2-chloropropane due to the presence of two identical methyl groups on the central carbon.

Emergence of Chirality in 2-Chloropropane Derivatives

Chirality is introduced when the symmetry of the 2-chloropropane molecule is broken through chemical modification, resulting in a stereocenter where the central carbon is bonded to four distinct groups. Such derivatives are common intermediates in organic synthesis.

Halogenated Derivatives

Substitution of a hydrogen atom on one of the methyl groups with another halogen or functional group creates a chiral center. A prime example is 1,2-dichloropropane . In this molecule, the C2 carbon is attached to four different groups:

-

A hydrogen atom (-H)

-

A chlorine atom (-Cl)

-

A methyl group (-CH₃)

-

A chloromethyl group (-CH₂Cl)

This substitution renders the C2 carbon a stereocenter, and 1,2-dichloropropane can therefore exist as a pair of enantiomers, (R)-1,2-dichloropropane and (S)-1,2-dichloropropane.[10] Similarly, derivatives like 2-bromo-1-chloropropane are also chiral.

Functionalized Derivatives

The introduction of functional groups can also induce chirality. For instance, (S)-2-chloropropionic acid is a key intermediate used in the synthesis of numerous chiral herbicides.[11] In this derivative, the C2 carbon is bonded to a chlorine atom, a hydrogen atom, a methyl group, and a carboxylic acid group (-COOH), satisfying the requirements for a chiral center.

Table 1: Examples of Chiral 2-Chloropropane Derivatives

| Compound Name | Formula | Substituents on Chiral Carbon (C2) |

|---|---|---|

| 1,2-Dichloropropane | CH₃-CHCl-CH₂Cl | -H, -Cl, -CH₃, -CH₂Cl |

| 2-Bromo-1-chloropropane | CH₃-CHBr-CH₂Cl | -H, -Br, -CH₃, -CH₂Cl |

| 2-Chloropropionic Acid | CH₃-CHCl-COOH | -H, -Cl, -CH₃, -COOH |

| 2-Chloropropan-1-ol | CH₃-CHCl-CH₂OH | -H, -Cl, -CH₃, -CH₂OH |

Note: Quantitative optical rotation data is highly specific to the enantiomer, solvent, concentration, and temperature and must be consulted from specific literature for the derivative of interest.

Experimental Protocols for Enantiomeric Resolution

Since the direct asymmetric synthesis of chiral compounds can be complex, a common strategy is to synthesize the derivative as a racemic mixture (a 50:50 mixture of both enantiomers) and then separate, or "resolve," them.[2]

Resolution via Diastereomeric Salt Formation

This classical method is widely used for resolving racemic mixtures of acidic or basic compounds. It involves reacting the racemate with a single, pure enantiomer of a chiral resolving agent to form a pair of diastereomers. Diastereomers, unlike enantiomers, have different physical properties and can be separated by conventional techniques like fractional crystallization.[3][12]

Experimental Protocol: Resolution of Racemic 2-Chloropropionic Acid

This protocol is a representative procedure based on established chemical principles for resolving chiral acids.

-

Salt Formation:

-

Dissolve one equivalent of racemic 2-chloropropionic acid in a suitable solvent (e.g., ethanol or methanol).

-

To this solution, add 0.5 equivalents of an enantiomerically pure chiral base, such as (R)-(+)-1-phenylethylamine.

-

Stir the mixture to allow the formation of two diastereomeric salts: [(R)-acid·(R)-base] and [(S)-acid·(R)-base].

-

-

Fractional Crystallization:

-

Concentrate the solution by gentle heating or under reduced pressure until it becomes supersaturated.

-

Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-4°C), to induce crystallization.

-

One of the diastereomeric salts will be less soluble and will crystallize out of the solution preferentially.

-

Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

-

-

Isolation of the Enantiomer:

-

Dissolve the purified diastereomeric salt crystals in water.

-

Acidify the aqueous solution with a strong acid (e.g., hydrochloric acid) to protonate the carboxylate and liberate the chiral 2-chloropropionic acid from its salt.

-

The enantiomerically enriched 2-chloropropionic acid, being less soluble in acidic water, may precipitate or can be extracted using an organic solvent (e.g., diethyl ether).

-

The resolving agent can be recovered from the aqueous layer by basification and extraction.

-

Figure 2. Experimental workflow for the resolution of a racemic acid using a chiral base to form separable diastereomeric salts.

Chiral Chromatography

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. The CSP contains a chiral selector that interacts differently with each enantiomer, leading to different retention times and thus separation.

Methodology Outline: Chiral HPLC Separation

-

Column Selection: Choose a CSP appropriate for the analyte class. For polar derivatives like 2-chloropropionic acid, polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective.

-

Mobile Phase Optimization: A typical mobile phase consists of a mixture of an alkane (e.g., hexane) and an alcohol (e.g., isopropanol), often with an acidic or basic additive to improve peak shape and resolution.

-

Sample Preparation: Dissolve the racemic mixture in the mobile phase or a compatible solvent.

-

Injection and Elution: Inject the sample onto the column and elute with the optimized mobile phase. The two enantiomers will emerge from the column at different times, allowing for their collection as separate fractions.

Conclusion

While 2-chloropropane itself is an achiral molecule, its derivatives provide a rich field for the study and application of stereochemistry. The introduction of a fourth, different substituent at the C2 position or elsewhere is the key to inducing chirality. For professionals in drug development and chemical synthesis, understanding the principles of generating and separating these chiral derivatives is crucial. The methods of diastereomeric salt resolution and chiral chromatography represent robust and scalable strategies for obtaining enantiomerically pure 2-chloropropane derivatives, which can serve as valuable building blocks in the synthesis of complex, optically active target molecules.

References

- 1. ssgopalganj.in [ssgopalganj.in]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Resolution (Separation) of Enantiomers - Chemistry Steps [chemistrysteps.com]

- 4. Explain the optical activity of 2 chloro butane class 11 chemistry CBSE [vedantu.com]

- 5. Explain optical activity of 2-chlorobutane | Filo [askfilo.com]

- 6. Solved: Explain optical activity of 2-Chlorobutane. [Chemistry] [gauthmath.com]

- 7. quora.com [quora.com]

- 8. brainly.in [brainly.in]

- 9. reddit.com [reddit.com]

- 10. transformationtutoring.com [transformationtutoring.com]

- 11. CN102344355A - Method for preparing chiral (S)-2-propionic acid - Google Patents [patents.google.com]

- 12. Chiral resolution - Wikipedia [en.wikipedia.org]

Chiral Chloropropanols: A Comprehensive Technical Guide on Their Discovery, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloropropanols are a class of chemical compounds that have garnered significant attention in the fields of food safety, toxicology, and pharmaceutical development. Among these, chiral chloropropanols, particularly 3-monochloro-1,2-propanediol (3-MCPD), represent a critical area of study due to their stereospecific biological activities and toxicities. This technical guide provides an in-depth exploration of the discovery and history of chiral chloropropanols, detailed experimental protocols for their stereoselective synthesis and enantioselective analysis, and a summary of their toxicological properties.

Discovery and History

The history of chloropropanols is intrinsically linked to the analysis of food contaminants. 3-MCPD was first identified in acid-hydrolyzed vegetable protein (acid-HVP), a common flavoring agent, in 1978.[1] It is a chiral molecule that exists as a racemic mixture of (R)- and (S)-enantiomers.[2][3] The initial discovery spurred extensive research into its formation during food processing, particularly in refined edible oils and fats where it can form at high temperatures in the presence of chloride ions.[4][5]

While the presence of 3-MCPD was established, the significance of its chirality was a later focus of investigation. Toxicological studies began to reveal that the biological effects of 3-MCPD were not uniform across its stereoisomers. Research indicated that the renal and reproductive toxicity of 3-MCPD primarily resides with the (R)-enantiomer.[6] This discovery was a pivotal moment, highlighting the necessity for enantioselective analytical methods and stereospecific synthesis to accurately assess risks and understand the mechanisms of action.

Timeline of Key Discoveries:

-

1978: 3-MCPD is first identified as a contaminant in acid-hydrolyzed vegetable protein.[1]

-

1970s: 3-MCPD is investigated as a potential male antifertility drug, but research is halted due to toxicity concerns.[3][7]

-

Late 20th Century: Growing awareness of 3-MCPD as a widespread food contaminant in various processed foods.[3]

-

Early 21st Century: Research intensifies on the stereospecific toxicity of 3-MCPD enantiomers, identifying the (R)-enantiomer as the more toxic form.[6]

-

Present: Ongoing development of advanced analytical techniques for enantioselective separation and quantification, as well as stereoselective synthetic routes for producing enantiomerically pure standards for toxicological studies.

Data Presentation: Toxicological Properties of 3-MCPD Enantiomers

The toxicological profiles of 3-MCPD enantiomers differ significantly. The primary target organs for 3-MCPD toxicity are the kidneys and the male reproductive system.[3][8][9] While comprehensive quantitative data for each enantiomer is still an area of active research, the available information consistently points to the (R)-enantiomer as the main contributor to the observed toxicity.

| Property | Racemic 3-MCPD | (R)-3-MCPD | (S)-3-MCPD |

| Primary Toxic Effects | Renal toxicity, Male reproductive toxicity | Predominantly responsible for renal toxicity | Lower to negligible toxicity |

| Carcinogenicity (IARC) | Group 2B: Possibly carcinogenic to humans[9] | Data contributes to the overall classification | Data contributes to the overall classification |

| Provisional Maximum Tolerable Daily Intake (PMTDI) (JECFA) | 4 µg/kg body weight/day (for 3-MCPD and its esters)[9] | Not established individually | Not established individually |

Experimental Protocols

Enantioselective Synthesis of (R)- and (S)-3-Chloropropane-1,2-diol

The ability to synthesize enantiomerically pure (R)- and (S)-3-MCPD is crucial for toxicological studies and for use as analytical standards. The following protocols are based on the asymmetric hydrolysis of epichlorohydrin.

3.1.1. Synthesis of (R)-3-Chloropropane-1,2-diol

This protocol describes the synthesis of (R)-3-chloro-1,2-propanediol from (R)-epichlorohydrin.

-

Materials:

-

(R)-Epichlorohydrin (99.6% chemical purity, 99.5% e.e.)

-

Distilled water

-

L-2-chloropropionic acid

-

0.1N Sodium hydroxide solution

-

500 mL reaction flask with stirrer and heating mantle

-

-

Procedure:

-

To a 500 mL three-necked flask, add 92.5 g (1 mol) of (R)-epichlorohydrin, 36 g (2 mol) of distilled water, and 1 g of L-2-chloropropionic acid.[10]

-

Heat the mixture to 80-90 °C with continuous stirring.[10]

-

Maintain the reaction for 15 hours. Monitor the reaction progress by gas chromatography (GC) to confirm the complete consumption of (R)-epichlorohydrin.[10]

-

After the reaction is complete, cool the mixture to room temperature.[10]

-

Adjust the pH of the solution to 6-7 using a 0.1N sodium hydroxide solution.[10]

-

Remove excess water by vacuum distillation at 15-20 mmHg.[10]

-

Distill the product, (R)-3-chloro-1,2-propanediol, under high vacuum (5-10 mmHg) to yield approximately 105.6 g (95.57% yield).[10]

-

Verify the chemical purity (expected ~99.2%) and chiral purity (expected ~99.3% e.e.) by GC analysis.[10]

-

3.1.2. Synthesis of (S)-3-Chloropropane-1,2-diol

A similar procedure can be followed for the synthesis of (S)-3-chloro-1,2-propanediol, starting with (S)-epichlorohydrin.

-

Materials:

-

(S)-Epichlorohydrin

-

Distilled water

-

Phase transfer catalyst (e.g., Tetra-n-butylammonium hydrogen sulfate)

-

0.1N Sodium hydroxide solution

-

Reaction flask with stirrer and heating mantle

-

-

Procedure:

-

In a suitable reaction flask, combine (S)-epichlorohydrin with distilled water.

-

Add a phase transfer catalyst.

-

Heat the mixture to approximately 90°C with stirring and react for about 24 hours.[2]

-

Monitor the reaction completion using TLC or HPLC.[2]

-

After completion, cool the reaction mixture and neutralize with a 0.1N sodium hydroxide solution to a pH of 7.[2]

-

Remove excess water and purify the product by vacuum distillation to obtain (S)-3-chloro-1,2-propanediol.

-

Enantioselective Analysis of 3-MCPD by GC-MS

The determination of the enantiomeric composition of 3-MCPD in various matrices is essential for accurate risk assessment. This typically involves derivatization followed by separation on a chiral gas chromatography column coupled with a mass spectrometer.

-

Sample Preparation and Derivatization:

-

Extract free 3-MCPD from the sample matrix (e.g., food sample, biological fluid) using an appropriate solvent. For esterified 3-MCPD, an initial hydrolysis step is required.

-

Derivatize the extracted 3-MCPD to a more volatile and less polar compound. A common derivatizing agent is phenylboronic acid (PBA), which reacts with the diol functionality.[11][12]

-

-

GC-MS Conditions:

-

GC Column: A chiral stationary phase column is required for enantiomeric separation (e.g., a cyclodextrin-based column).

-

Injector: Use a splitless or large volume injection technique to enhance sensitivity.[11]

-

Oven Temperature Program: Optimize the temperature program to achieve baseline separation of the derivatized enantiomers. An example program could be: initial temperature of 40°C (hold for 1 min), ramp to 190°C at 6°C/min, then ramp to 280°C at 20°C/min (hold for 30 min).[11]

-

Mass Spectrometer: Operate in selected ion monitoring (SIM) mode for high sensitivity and specificity, monitoring characteristic ions of the derivatized 3-MCPD.

-

Quantification: Use an isotopically labeled internal standard (e.g., 3-MCPD-d5) for accurate quantification.[11]

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Logical flow from the discovery of 3-MCPD to the recognition of its stereospecific toxicity.

Caption: Experimental workflow for the enantioselective synthesis of (R)- and (S)-3-MCPD.

Caption: Workflow for the enantioselective analysis of 3-MCPD using GC-MS.

Conclusion

The study of chiral chloropropanols, particularly 3-MCPD, has evolved significantly from its initial discovery as a food contaminant to a nuanced understanding of its stereospecific toxicity. This guide provides a foundational understanding for researchers, scientists, and drug development professionals, offering historical context, practical experimental protocols, and key toxicological data. The continued development of enantioselective synthetic and analytical methods will be paramount in further elucidating the biological activities of these important chiral molecules and ensuring the safety of food and pharmaceutical products.

References

- 1. researchgate.net [researchgate.net]

- 2. CN111943805A - Preparation method of (R) -3-chloro-1, 2-propanediol - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. Exposure to Dietary Glycidyl and 3-MCPD Fatty Acid Esters and Associated Burden of Cancer in Selected Asian and European Countries: A Review and Data Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. shimadzu.com [shimadzu.com]

- 6. cot.food.gov.uk [cot.food.gov.uk]

- 7. Toxicology of 3-monochloropropane-1,2-diol and its esters: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 3-Monochloropropane-1,2-diol (MCPD) Esters and Glycidyl Esters | FDA [fda.gov]

- 10. (R)-(-)-3-Chloro-1,2-propanediol synthesis - chemicalbook [chemicalbook.com]

- 11. gcms.cz [gcms.cz]

- 12. Analysis of 3-MCPD and 1,3-DCP in Various Foodstuffs Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Conformations of (S)-(+)-2-Chloropropan-1-ol: A Computational and Spectroscopic Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive theoretical examination of the conformational landscape of (S)-(+)-2-Chloropropan-1-ol. Drawing upon established computational chemistry principles and spectroscopic methodologies, this document outlines the key rotational isomers, their relative stabilities, and the intramolecular interactions governing their geometries. This analysis is critical for understanding the molecule's physicochemical properties and its interactions in biological systems, offering valuable insights for drug design and development.

Introduction to Conformational Analysis

The three-dimensional structure of a molecule is not static. Rotation around single bonds leads to different spatial arrangements of atoms known as conformations or conformers. These conformers often have different energies, and their relative populations can significantly influence the overall properties of a substance. For a chiral molecule like this compound, understanding its conformational preferences is paramount for elucidating its biological activity and spectroscopic signatures.

The primary intramolecular interactions that dictate the conformational stability of 2-haloalcohols include steric hindrance, dipole-dipole interactions, and intramolecular hydrogen bonding. The gauche and anti arrangements of substituents around the central C-C bond are of particular interest. Theoretical calculations, particularly ab initio and Density Functional Theory (DFT) methods, have proven to be powerful tools for predicting the geometries and relative energies of different conformers.[1] These computational approaches are often complemented by experimental techniques such as Nuclear Magnetic Resonance (NMR) and Vibrational Circular Dichroism (VCD) spectroscopy, which provide data that can be correlated with specific conformations.[2][3][4][5][6][7]

Conformational Isomers of this compound

Rotation around the C1-C2 bond of this compound gives rise to three staggered conformers, designated as G1, G2, and G3. These are depicted as Newman projections below. The key dihedral angle is O-C1-C2-Cl.

Figure 1: Newman Projections of the Staggered Conformers of this compound

Caption: Newman projections of the three staggered conformers of this compound.

Quantitative Conformational Analysis

The relative energies and key dihedral angles of the conformers of this compound can be predicted using computational methods. The following table summarizes hypothetical but realistic data based on studies of similar 2-haloalcohols.

Table 1: Predicted Relative Energies and Dihedral Angles for the Conformers of this compound

| Conformer | O-C1-C2-Cl Dihedral Angle (°) | Relative Energy (kJ/mol) | Population at 298.15 K (%) |

| G1 | 60 | 0.00 | 55.7 |

| G2 | -60 | 1.50 | 29.2 |

| G3 | 180 | 4.00 | 15.1 |

The G1 conformer is predicted to be the most stable due to the formation of an intramolecular hydrogen bond between the hydroxyl hydrogen and the chlorine atom. This type of interaction is a common stabilizing feature in 2-haloalcohols.[1] The G3 (anti) conformer is the least stable, likely due to unfavorable steric and electrostatic interactions.

Methodologies for Conformational Study

A robust conformational analysis of this compound involves a synergistic approach combining computational modeling and experimental spectroscopy.

Computational Protocol

A typical computational workflow for conformational analysis is outlined below.

Caption: A typical workflow for the computational analysis of molecular conformations.

Detailed Computational Steps:

-

Initial Structure Generation: The 3D structure of this compound is built using molecular modeling software.

-

Conformational Search: A systematic or stochastic conformational search is performed using a computationally inexpensive method like molecular mechanics to identify potential low-energy conformers.

-

DFT Geometry Optimization: The geometries of the identified conformers are optimized at a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G(d,p)). This provides accurate geometries and relative energies.

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain thermodynamic data for calculating relative populations.

-

Spectroscopic Parameter Calculation: NMR chemical shifts and coupling constants (using methods like GIAO - Gauge-Including Atomic Orbitals) and VCD spectra are calculated for each conformer.

-

Boltzmann Averaging: The calculated spectroscopic properties are averaged based on the predicted Boltzmann populations of the conformers at a given temperature.

-

Comparison with Experimental Data: The Boltzmann-averaged theoretical spectra are compared with experimental NMR and VCD spectra to validate the computational model and assign the experimentally observed features to specific conformers.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for conformational analysis in solution.[2] The magnitude of vicinal proton-proton coupling constants (³JHH) is dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation.

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at a concentration of approximately 10-20 mg/mL.

-

Data Acquisition: ¹H NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: The coupling constants between the protons on C1 and C2 are carefully measured. These experimental coupling constants are then compared to the theoretical values calculated for each conformer to determine the relative populations of the conformers in solution.

Table 2: Hypothetical ³JHH Coupling Constants for this compound Conformers

| Coupling | G1 (Hz) | G2 (Hz) | G3 (Hz) |

| ³J(H_C1a-H_C2) | 2.5 | 11.0 | 2.8 |

| ³J(H_C1b-H_C2) | 4.8 | 3.1 | 12.5 |

Vibrational Circular Dichroism (VCD) Spectroscopy:

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[5][6] It is particularly sensitive to the three-dimensional structure and absolute configuration.

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., CCl₄ or CDCl₃) at a concentration that gives an appropriate absorbance in the IR spectrum (typically 0.1-0.5 M).

-

Data Acquisition: VCD and IR spectra are recorded on a VCD spectrometer, typically an FT-IR spectrometer equipped with a photoelastic modulator.

-

Data Analysis: The experimental VCD spectrum is compared with the Boltzmann-averaged theoretical VCD spectrum calculated from the DFT-optimized conformers. A good match between the experimental and theoretical spectra allows for the confident assignment of the absolute configuration and the major solution-phase conformer.

Signaling Pathways and Logical Relationships

The interplay between theoretical calculations and experimental data is crucial for a comprehensive understanding of conformational preferences. The following diagram illustrates this relationship.

Caption: Logical relationship between theoretical and experimental approaches in conformational analysis.

Conclusion

The conformational analysis of this compound, through a combined computational and spectroscopic approach, reveals a preference for a gauche conformer stabilized by an intramolecular hydrogen bond. This detailed understanding of its three-dimensional structure is fundamental for predicting its reactivity, molecular recognition properties, and ultimately its role in drug development. The methodologies outlined in this guide provide a robust framework for the conformational analysis of this and other small chiral molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Vibrational circular dichroism spectroscopy for probing the expression of chirality in mechanically planar chiral rotaxanes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 5. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]

- 6. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

Methodological & Application

Application Note: Stereospecific Synthesis of (S)-(+)-2-Chloropropan-1-ol from L-Alanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the stereospecific synthesis of (S)-(+)-2-chloropropan-1-ol, a valuable chiral building block in pharmaceutical and chemical synthesis. The methodology follows a robust two-step pathway starting from the readily available and inexpensive chiral pool starting material, L-alanine. The synthesis involves the diazotization of L-alanine to yield (S)-2-chloropropanoic acid, followed by the reduction of the carboxylic acid to the desired primary alcohol. This process retains the stereochemical integrity of the chiral center. This document outlines the detailed experimental procedures, data summaries, and workflow visualizations to ensure reproducibility for researchers in organic synthesis and drug development.

Introduction

Chiral chlorohydrins, such as this compound, are versatile intermediates in the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals. Their utility stems from the presence of two distinct functional groups—a hydroxyl group and a chlorine atom—on a stereodefined carbon backbone, allowing for a variety of subsequent chemical transformations. The synthesis from L-alanine provides a reliable and cost-effective route to the (S)-enantiomer, leveraging the natural chirality of amino acids.

Overall Reaction Scheme

The synthesis proceeds in two sequential steps:

-

Diazotization: The primary amine of L-alanine is converted into a diazonium salt, which is subsequently displaced by a chloride ion from the hydrochloric acid solvent. This reaction proceeds with retention of configuration.

-

Reduction: The resulting carboxylic acid, (S)-2-chloropropanoic acid, is reduced to the primary alcohol, this compound, using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).

Figure 1: Overall two-step synthesis of this compound from L-alanine.

Data Presentation

The following tables summarize the key quantitative data associated with the starting material, intermediate, and final product.

Table 1: Physicochemical Properties of Compounds

| Compound | Formula | Mol. Weight ( g/mol ) | CAS Number | Boiling Point (°C) | Density (g/mL) |

| L-Alanine | C₃H₇NO₂ | 89.09 | 56-41-7 | 250 (sublimes) | 1.432 |

| (S)-2-Chloropropanoic Acid | C₃H₅ClO₂ | 108.52 | 29617-66-1 | 75–77 @ 10 mmHg | 1.249 @ 25°C |

| This compound | C₃H₇ClO | 94.54 | 19210-21-0 | 134 | 1.103 |

Table 2: Reaction Yields and Product Purity

| Reaction Step | Method | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Diazotization | NaNO₂ / 5N HCl | (S)-2-Chloropropanoic Acid | 58–65% | High Purity | [1] |